3-[2-(Propan-2-yl)phenoxy]propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-propan-2-ylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)10-5-3-4-6-11(10)15-8-7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVPBNGWHCBGKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Aryloxypropanoic Acid Chemistry
Aryloxypropanoic acids are a well-established class of compounds characterized by a propanoic acid moiety linked to an aryl group through an ether bond. This structural motif is the foundation for a wide array of derivatives with significant chemical and biological properties. The aryl propionic acid derivatives, a closely related group, are recognized as an important class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). orientjchem.org The fundamental structure of these compounds, including 3-[2-(Propan-2-yl)phenoxy]propanoic acid, consists of a central aromatic ring, an ether linkage, and a carboxylic acid functional group, which can be modified to alter the compound's properties and biological activity.
The synthesis of such derivatives often involves multi-step organic reactions, such as etherification, amidation, and alkylation, to assemble the complex structure from simpler starting materials. ontosight.ai For instance, processes for producing phenoxypropionic acid derivatives can involve reacting an alkali metal salt of a phenol (B47542) with an alkali metal salt of a chloropropionic acid in a suitable solvent. google.com These synthetic pathways allow for the introduction of various substituents on the aromatic ring and the propanoic acid chain, leading to a diverse library of compounds for investigation.
Significance As a Chemical Scaffold and Research Target
The aryloxypropanoic acid structure serves as a valuable scaffold in medicinal chemistry and drug discovery. orientjchem.org By modifying the substituents on the basic aryl propionic acid structure, researchers can explore a range of biological activities, including antibacterial, anticancer, anticonvulsant, analgesic, and anti-inflammatory effects. orientjchem.org The specific arrangement of the isopropyl group at the ortho position of the phenoxy ring and the propanoic acid chain in 3-[2-(Propan-2-yl)phenoxy]propanoic acid presents a unique spatial and electronic configuration that could influence its interaction with biological targets.
The potential for this compound to act as a precursor for more complex molecules is also a significant aspect of its research value. For example, derivatives of similar structures have been synthesized to explore their potential as anticancer agents, with some compounds showing promising antiproliferative properties. The inclusion of different functional groups can modulate a compound's affinity for biological targets and influence its pharmacokinetic properties. ontosight.ai
Overview of Current Academic Research Trajectories
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, the analysis identifies two primary disconnection points corresponding to the key functional groups: the ether linkage and the carboxylic acid.
The most logical disconnection is at the ether C-O bond. This bond can be formed via a nucleophilic substitution, suggesting a phenoxide nucleophile and an electrophilic three-carbon chain. This leads to two key precursors:
2-(Propan-2-yl)phenol (also known as o-isopropylphenol)
A three-carbon synthon with an electrophilic carbon at one end and a carboxylic acid or its precursor at the other, such as 3-halopropanoic acid or its corresponding ester (e.g., ethyl 3-bromopropanoate).
An alternative disconnection could involve the formation of the carboxylic acid group in the final step. If an ester or nitrile is used as a precursor, the retrosynthesis would lead back to compounds like ethyl 3-[2-(propan-2-yl)phenoxy]propanoate or 3-[2-(propan-2-yl)phenoxy]propanenitrile. These intermediates, in turn, are traced back to the same initial precursors: 2-(propan-2-yl)phenol and a suitable C3 electrophile (e.g., ethyl 3-bromo-propanoate or 3-bromopropionitrile).
The primary precursors identified through this analysis are summarized in the table below.
| Precursor | Chemical Structure | Role in Synthesis |
|---|---|---|
| 2-(Propan-2-yl)phenol | C9H12O | Aromatic core and nucleophile source (as phenoxide) |
| Ethyl 3-bromopropanoate | C5H9BrO2 | Electrophilic C3 side chain with a masked carboxylic acid |
Direct Synthetic Routes and Reaction Optimizations
Based on the retrosynthetic analysis, the most direct synthetic route involves the coupling of the two primary precursors followed by the deprotection of the carboxylic acid moiety.
Etherification Reactions in Target Synthesis
The formation of the ether linkage is typically achieved through the Williamson ether synthesis . This method involves the reaction of a sodium or potassium phenoxide with an alkyl halide.
In the context of synthesizing this compound, the first step is the deprotonation of 2-(propan-2-yl)phenol using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or acetone. This generates the corresponding phenoxide ion, which is a potent nucleophile.
The phenoxide is then reacted with an electrophile like ethyl 3-bromopropanoate. The nucleophilic phenoxide attacks the carbon atom bearing the bromine, displacing the bromide ion in an Sₙ2 reaction to form the ether bond. The product of this reaction is the ester intermediate, ethyl 3-[2-(propan-2-yl)phenoxy]propanoate.
Optimization of this reaction would involve controlling temperature to minimize side reactions, selecting a solvent that effectively solvates the phenoxide, and ensuring anhydrous conditions, especially when using reactive bases like NaH.
| Reactant 1 | Reactant 2 | Base/Solvent | Key Reaction Type | Product |
|---|---|---|---|---|
| 2-(Propan-2-yl)phenol | Ethyl 3-bromopropanoate | K₂CO₃ / Acetone or DMF | Williamson Ether Synthesis (Sₙ2) | Ethyl 3-[2-(propan-2-yl)phenoxy]propanoate |
Carboxylic Acid Moiety Formation Strategies
Basic Hydrolysis (Saponification): This is often the preferred method as it is an irreversible reaction, driving the equilibrium towards the products. savemyexams.commasterorganicchemistry.com The ester is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.uk This reaction yields the sodium or potassium salt of the carboxylic acid (a carboxylate). A subsequent acidification step, typically with a strong mineral acid like HCl or H₂SO₄, is required to protonate the carboxylate and precipitate the final this compound product. masterorganicchemistry.com
Acidic Hydrolysis: Alternatively, the ester can be heated with an excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄). chemguide.co.uk This reaction is reversible, and an excess of water is used to push the equilibrium towards the formation of the carboxylic acid and ethanol.
Stereoselective Synthesis Approaches
The parent compound, this compound, is achiral as there are no stereocenters in its structure. Therefore, stereoselective synthesis is not a requirement for its preparation.
However, the topic is highly relevant for closely related structural analogs, such as 2-phenoxypropanoic acids, which possess a chiral center at the C2 position of the propanoic acid chain. nih.gov Derivatives of 2-phenoxypropionic acid are notable for their herbicidal activity, where the biological effect is often stereospecific. For such analogs, stereoselective synthesis would be critical. Methods could include:
The use of chiral starting materials.
Resolution of a racemic mixture, for instance, by forming diastereomeric salts with a chiral amine.
Asymmetric catalysis to favor the formation of one enantiomer.
Derivatization Strategies for Structural Analogs and Advanced Materials
The carboxylic acid functional group in this compound is a versatile handle for further chemical modification, allowing for the synthesis of a wide range of structural analogs.
Esterification and Amidation Reactions
Esterification: The carboxylic acid can be readily converted into various esters. The most common method is the Fischer-Speier esterification , which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). This is an equilibrium-controlled process, and the removal of water can be used to drive the reaction to completion. Esters are often synthesized to modify the compound's solubility, polarity, or to serve as protecting groups.
Amidation: The formation of amides from the carboxylic acid requires activating the carboxyl group. Direct reaction with an amine is generally not feasible. Common methods include:
Conversion to an Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts readily with a primary or secondary amine to form the corresponding amide.
Use of Coupling Agents: A milder and more common approach involves the use of peptide coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like N-hydroxysuccinimide (NHS), facilitate the formation of an amide bond directly from the carboxylic acid and an amine under mild conditions. researchgate.netgoogle.com
These derivatization reactions are summarized below.
| Reaction | Reagents | Product Type | General Application |
|---|---|---|---|
| Esterification | Alcohol (R'-OH), H⁺ catalyst | Ester | Prodrug synthesis, modifying solubility |
| Amidation | Amine (R'-NH₂), Coupling Agent (e.g., EDC) | Amide | Building block for larger molecules, bioactive analogs |
Modifications of the Phenoxy Moiety
The aromatic ring of this compound is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its chemical reactivity and biological activity. The directing effects of the existing substituents—the ortho-isopropyl group and the meta-propanoic acid ether linkage—play a crucial role in determining the position of substitution.
Common electrophilic aromatic substitution reactions applicable to this scaffold include nitration, halogenation, and Friedel-Crafts acylation. wikipedia.orgnumberanalytics.com
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, can be controlled to favor monosubstitution. The position of nitration will be directed by the activating effect of the ether oxygen and the steric hindrance of the isopropyl group.
Halogenation: The incorporation of halogen atoms (e.g., Cl, Br) can be accomplished using various halogenating agents. For instance, bromination can be carried out using bromine in the presence of a Lewis acid catalyst like iron(III) bromide. The regioselectivity of the reaction is influenced by the directing effects of the substituents on the ring. wikipedia.org
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride. researchgate.net This modification is a key step in the synthesis of various derivatives and can be a precursor to further functionalization. The position of acylation is governed by the electronic and steric factors of the phenoxy moiety.
Interactive Table: Electrophilic Aromatic Substitution Reactions on Aryloxyalkanoic Acids
| Reaction | Electrophile | Reagents and Conditions | Typical Product(s) |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄, 0-25 °C | Mono- or di-nitro substituted derivatives |
| Bromination | Br⁺ | Br₂, FeBr₃, dark, rt | Mono- or di-bromo substituted derivatives |
| Acylation | RCO⁺ | RCOCl, AlCl₃, inert solvent, 0 °C to rt | Acyl-substituted derivatives |
Side-Chain Elongation and Functionalization
The propanoic acid side-chain of this compound offers a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives with modified properties. Key functionalization strategies include esterification, reduction of the carboxylic acid, and conversion to amides.
Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This reaction is often driven to completion by removing the water formed during the reaction. thepharmajournal.com Esterification can be used to modify the solubility and pharmacokinetic properties of the parent compound.
Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran. nih.govmdpi.com Milder and more selective reducing agents can also be employed depending on the desired outcome and the presence of other functional groups. nih.govresearchgate.net This transformation opens up pathways to a new class of alcohol derivatives.
Conversion to Amides: The carboxylic acid can be converted to primary, secondary, or tertiary amides by reaction with ammonia (B1221849) or a primary/secondary amine. This reaction is often facilitated by activating the carboxylic acid, for example, by converting it to an acid chloride, or by using a coupling agent. rsc.orgdalalinstitute.com Amide formation is a valuable tool for creating peptidomimetics and other biologically relevant molecules. Solvent-free methods for amide synthesis under microwave irradiation have also been developed as a greener alternative. mdpi.comresearchgate.net
Interactive Table: Functionalization of the Propanoic Acid Side-Chain
| Reaction | Reagent(s) | Product Functional Group |
| Esterification | Alcohol, Acid Catalyst | Ester |
| Reduction | LiAlH₄ or other reducing agents | Primary Alcohol |
| Amidation | Amine, Coupling Agent | Amide |
Green Chemistry Principles in the Synthesis of Aryloxypropanoic Acids
The application of green chemistry principles to the synthesis of aryloxypropanoic acids aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. libretexts.org Key green strategies in this context include the use of alternative reaction media, microwave-assisted synthesis, and biocatalysis.
Alternative Solvents and Solvent-Free Synthesis: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or ionic liquids. thepharmajournal.com In some cases, reactions can be performed under solvent-free conditions, which significantly reduces waste and simplifies product purification. researchgate.netnih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. numberanalytics.comorgsyn.org This technology can be effectively applied to various steps in the synthesis of aryloxypropanoic acids, including the Williamson ether synthesis and subsequent functionalizations.
Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact. For the synthesis of chiral aryloxypropanoic acids, biocatalytic methods can provide access to enantiomerically pure compounds, which is often crucial for biological activity. Chemoenzymatic approaches, which combine enzymatic and chemical steps, offer a powerful strategy for the efficient synthesis of these molecules.
Catalytic Approaches: The development of novel catalysts can lead to more efficient and sustainable synthetic routes. For instance, catalytic methods for the deoxygenation of lactic acid to produce propionic acid, a key building block, are being explored. rsc.org
By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment
¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons, the propanoic acid chain protons, and the isopropyl group protons. The aromatic protons would appear as a complex multiplet pattern in the range of 6.8-7.3 ppm. The methine proton of the isopropyl group would be a septet around 3.2 ppm, coupled to the six equivalent methyl protons, which would appear as a doublet around 1.2 ppm. The methylene (B1212753) protons of the propanoic acid chain adjacent to the ether oxygen would be a triplet at approximately 4.1 ppm, while the methylene protons adjacent to the carboxylic acid group would be a triplet around 2.8 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically above 10 ppm.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, around 175 ppm. The aromatic carbons would resonate in the 110-160 ppm region. The methine carbon of the isopropyl group would be around 27 ppm, and the methyl carbons would appear at approximately 23 ppm. The methylene carbons of the propanoic acid chain would be found at roughly 67 ppm (next to the oxygen) and 34 ppm (next to the carbonyl group).
To unambiguously assign these signals, multi-dimensional NMR techniques are indispensable:
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the propanoic acid chain and the isopropyl group, as well as the coupling between adjacent aromatic protons. For instance, a cross-peak would be observed between the methylene protons at ~4.1 ppm and ~2.8 ppm.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Carboxylic Acid (-COOH) | >10 (br s) | ~175 | CH₂ (~2.8 ppm) |
| Aromatic Protons | 6.8-7.3 (m) | 110-160 | Isopropyl CH, O-CH₂ |
| Propanoic -CH₂-O- | ~4.1 (t) | ~67 | Aromatic C-O, Propanoic -CH₂-C=O |
| Propanoic -CH₂-C=O | ~2.8 (t) | ~34 | -COOH, Propanoic -CH₂-O- |
| Isopropyl -CH- | ~3.2 (sept) | ~27 | Aromatic C-2, Isopropyl -CH₃ |
| Isopropyl -CH₃ | ~1.2 (d) | ~23 | Isopropyl -CH- |
Stereochemical Assignment via Advanced NMR Methods
Since this compound itself is not chiral, this section will address the stereochemical assignment of chiral derivatives, such as those with a chiral center on the propanoic acid chain (e.g., 2-methyl-3-[2-(propan-2-yl)phenoxy]propanoic acid).
The determination of the absolute configuration of such chiral aryloxypropanoic acids can be achieved using advanced NMR techniques. One common method involves the use of chiral shift reagents, such as lanthanide complexes (e.g., Eu(hfc)₃). nih.gov Upon addition of the chiral shift reagent to a racemic mixture of the chiral derivative, the enantiomers will form diastereomeric complexes, leading to the separation of their NMR signals. The differential shifts (Δδ) of specific protons can be correlated with the absolute configuration (R or S) by comparison with known compounds or by computational modeling. nih.gov
Another powerful technique is Mosher's method, which involves the formation of diastereomeric esters with a chiral derivatizing agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The analysis of the ¹H NMR chemical shifts of the resulting diastereomers allows for the determination of the absolute configuration of the original alcohol. While this method is typically used for alcohols, it can be adapted for carboxylic acids by first reducing the acid to the corresponding alcohol.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. Although a crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected molecular geometry and packing.
For instance, the crystal structures of similar phenoxypropanoic acid derivatives reveal that the carboxylic acid groups often form hydrogen-bonded dimers in the solid state. The dihedral angle between the plane of the aromatic ring and the carboxylic acid group is a key conformational feature. In the case of 3-(2-formylphenoxy)propanoic acid, the carboxylic acid group is twisted out of the plane of the phenyl ring. mdpi.com A similar conformation would be expected for this compound, influenced by the steric bulk of the ortho-isopropyl group.
| Parameter | Expected Value/Feature |
|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) for the racemate of a chiral derivative |
| Key Bond Lengths (Å) | C=O (~1.25), C-O (carboxyl, ~1.30), C-O (ether, ~1.37), C-C (aromatic, ~1.39) |
| Key Bond Angles (°) | O-C=O (~123), C-O-C (ether, ~118) |
| Hydrogen Bonding | Formation of centrosymmetric dimers via O-H···O interactions between carboxylic acid groups |
High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the parent ion and its fragments, which can be used to confirm the elemental composition and elucidate fragmentation pathways.
For this compound (C₁₂H₁₆O₃), the expected exact mass of the molecular ion [M]⁺˙ would be 208.1099 Da. The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted based on the fragmentation of similar carboxylic acids and ethers.
A plausible fragmentation pathway would involve:
Alpha-cleavage: Loss of the propanoic acid side chain to generate a stable phenoxy radical cation or a 2-isopropylphenol (B134262) fragment ion.
McLafferty Rearrangement: If a gamma-hydrogen is available, a neutral molecule of acrylic acid could be eliminated.
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion or fragment ions containing the carboxylic acid moiety.
Loss of the isopropyl group: Cleavage of the isopropyl group as a radical (43 Da) or propene (42 Da) from the molecular ion or fragment ions.
| m/z (Predicted) | Formula | Proposed Fragment Structure |
|---|---|---|
| 208.1099 | [C₁₂H₁₆O₃]⁺˙ | Molecular Ion |
| 163.0759 | [C₁₁H₁₁O₂]⁺ | [M - COOH]⁺ |
| 136.0888 | [C₉H₁₂O]⁺˙ | [2-isopropylphenol]⁺˙ |
| 121.0653 | [C₈H₉O]⁺ | [M - C₃H₅O₂]⁺ |
| 91.0548 | [C₇H₇]⁺ | Tropylium ion |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
The IR spectrum of this compound would be dominated by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibration would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. The C-O stretching vibrations of the ether and carboxylic acid would appear in the fingerprint region, between 1000 and 1300 cm⁻¹. The aromatic C-H and C=C stretching vibrations would be observed around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
The Raman spectrum would also show characteristic bands. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C=O stretch would also be Raman active.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500-3300 | Weak | Broad, Strong (IR) |
| C-H stretch (Aromatic) | 3000-3100 | 3000-3100 | Medium (IR), Strong (Raman) |
| C-H stretch (Aliphatic) | 2850-3000 | 2850-3000 | Medium-Strong |
| C=O stretch (Carboxylic Acid) | 1700-1725 | 1700-1725 | Strong, Sharp |
| C=C stretch (Aromatic) | 1450-1600 | 1450-1600 | Medium (IR), Strong (Raman) |
| C-O stretch (Ether & Carboxyl) | 1000-1300 | Medium | Strong (IR) |
Circular Dichroism Spectroscopy for Chiral Analogs
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral analog of this compound, CD spectroscopy can be used to determine the absolute configuration and study conformational changes.
Studies on other chiral aryloxypropionic acids have shown that the sign of the Cotton effect in the CD spectrum can be correlated with the absolute configuration of the stereocenter. nih.gov The electronic transitions of the aromatic chromophore are sensitive to the chiral environment, giving rise to characteristic CD signals. By comparing the experimental CD spectrum with that of known compounds or with theoretical predictions from quantum chemical calculations, the absolute stereochemistry can be assigned. nih.gov For instance, for 2-aryloxypropionic acids, a specific sign of the CD signal associated with the biphenyl (B1667301) A band can be used for configuration assignment. mdpi.com
Computational Chemistry and Molecular Modeling Studies of 3 2 Propan 2 Yl Phenoxy Propanoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and reactivity of molecules. For 3-[2-(Propan-2-yl)phenoxy]propanoic acid, DFT calculations provide fundamental insights into its molecular geometry, conformational preferences, and the distribution of its electrons, which are crucial for understanding its chemical behavior.
Geometry Optimization and Conformational Analysis
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves calculating the electronic energy of the molecule at various atomic arrangements until the lowest energy conformation is found. For a flexible molecule like this compound, which has several rotatable bonds, a thorough conformational analysis is necessary.
Table 1: Hypothetical Torsional Scan Data for Key Dihedral Angles
| Dihedral Angle | Angle (degrees) | Relative Energy (kcal/mol) |
|---|---|---|
| O-C-C-C (Propanoic Acid Chain) | 0 | 5.2 |
| O-C-C-C (Propanoic Acid Chain) | 60 | 1.5 |
| O-C-C-C (Propanoic Acid Chain) | 120 | 2.8 |
| O-C-C-C (Propanoic Acid Chain) | 180 | 0.0 |
| C-C-O-C (Phenoxy Linkage) | 0 | 3.1 |
| C-C-O-C (Phenoxy Linkage) | 90 | 0.0 |
Note: Data in this table is illustrative and represents typical expected values for such an analysis.
The results of the conformational analysis would likely indicate that the most stable conformer adopts a staggered arrangement along the propanoic acid chain to minimize steric hindrance, with the carboxylic acid group oriented away from the bulky isopropylphenyl group.
Frontier Molecular Orbitals (FMO) Analysis
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring, particularly the oxygen atom and the aromatic system. The LUMO is likely to be distributed over the carboxylic acid group, which is the most electrophilic part of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. These calculations allow for the prediction of sites susceptible to electrophilic and nucleophilic attack.
Table 2: Hypothetical FMO Analysis Data
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
Note: Data in this table is illustrative and represents typical expected values for such an analysis.
Electrostatic Potential Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
For this compound, the MEP map would show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group, highlighting their role as hydrogen bond acceptors and sites for interaction with positive ions. A region of positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group. The aromatic ring and the isopropyl group would likely show regions of relatively neutral potential (green), with some negative character due to the pi-electron cloud of the benzene (B151609) ring.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
While DFT calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time in a simulated environment (e.g., in a solvent like water). MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape at a given temperature and pressure.
An MD simulation of this compound would reveal how the molecule flexes, bends, and rotates over time. This is crucial for understanding its conformational stability and the accessibility of different conformers. By analyzing the trajectory of the simulation, one can calculate properties such as the Root Mean Square Deviation (RMSD) to assess the stability of the starting conformation and the Root Mean Square Fluctuation (RMSF) to identify the most flexible regions of the molecule. The propanoic acid tail would be expected to show higher flexibility compared to the more rigid phenyl ring.
In Silico Ligand-Target Interaction Prediction
Molecular Docking Simulations with Model Biomolecules
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a biological target.
Given the structural similarities of this compound to certain non-steroidal anti-inflammatory drugs (NSAIDs), a plausible model biomolecule for docking studies would be a cyclooxygenase (COX) enzyme, such as COX-1 or COX-2. The docking simulation would place the ligand into the active site of the enzyme and score the different binding poses based on factors like intermolecular forces (hydrogen bonds, van der Waals interactions, hydrophobic interactions) and binding energy.
The results of such a simulation would predict whether the molecule can fit within the active site and identify the key amino acid residues involved in the interaction. It is anticipated that the carboxylic acid group of this compound would form crucial hydrogen bonds with polar residues in the active site, while the isopropylphenyl group would likely engage in hydrophobic interactions within a nonpolar pocket of the enzyme.
Table 3: Hypothetical Molecular Docking Results with COX-2
| Binding Pose | Estimated Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -8.5 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |
| 2 | -8.2 | Ser530 | Hydrogen Bond |
Note: Data in this table is illustrative and represents typical expected values for such an analysis.
Binding Site Analysis and Interaction Fingerprints
To hypothesize the binding behavior of this compound, a molecular docking simulation approach can be conceptualized. This involves placing the compound into the binding site of a biologically relevant protein target. Arylpropionic acid derivatives are well-known for their interaction with enzymes such as cyclooxygenases (COX) and nuclear receptors like peroxisome proliferator-activated receptors (PPARs). nih.gov For the purpose of this analysis, a hypothetical binding scenario with a PPAR subtype is considered, given the role of these receptors in lipid metabolism and inflammation, which are often modulated by this class of compounds.
The binding of this compound within the ligand-binding pocket of a receptor would likely be governed by a combination of non-covalent interactions. The propanoic acid moiety is expected to form key electrostatic interactions, particularly hydrogen bonds, with polar amino acid residues. The carboxyl group can act as a hydrogen bond donor and acceptor, anchoring the ligand within the binding site.
An interaction fingerprint is a computational tool used to summarize these complex interactions into a simplified format. It represents the presence or absence of specific types of interactions with particular amino acid residues. A hypothetical interaction fingerprint for this compound is presented below.
| Amino Acid Residue | Interaction Type | Functional Group of Ligand |
|---|---|---|
| Arginine (Arg) | Hydrogen Bond (Acceptor) | Carboxyl Oxygen |
| Serine (Ser) | Hydrogen Bond (Donor/Acceptor) | Carboxyl Group |
| Tyrosine (Tyr) | π-π Stacking | Phenyl Ring |
| Leucine (Leu) | Hydrophobic (Alkyl-Alkyl) | Isopropyl Group |
| Isoleucine (Ile) | Hydrophobic (Alkyl-Alkyl) | Propanoic Chain |
| Phenylalanine (Phe) | Hydrophobic (π-Alkyl) | Phenyl Ring and Isopropyl Group |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. arabjchem.org For the structural analogs of this compound, a QSAR model could be developed to predict their activity and guide the design of more potent molecules.
The development of a QSAR model involves calculating a set of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's physicochemical properties. Key descriptors relevant to this class of compounds would include:
Hydrophobicity descriptors: such as LogP (octanol-water partition coefficient), which would be influenced by modifications to the alkyl or aromatic parts of the molecule.
Electronic descriptors: like Hammett constants (σ) or calculated atomic charges, which describe the electron-donating or withdrawing nature of substituents on the phenyl ring.
Steric descriptors: such as molar refractivity (MR) or Taft steric parameters (Es), which account for the size and shape of the molecule and its substituents.
Topological descriptors: which describe the connectivity and branching of the molecule.
Once these descriptors are calculated for a series of analogs with known biological activities (e.g., IC50 values for enzyme inhibition), statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a predictive model. nih.gov
A hypothetical QSAR study on analogs of this compound might explore variations in the substituent on the phenyl ring and the length of the alkyl chain. The resulting QSAR equation would provide insights into the structural requirements for optimal activity.
Below is a hypothetical data table for a QSAR study of structural analogs, where modifications are made to the substituent on the phenyl ring.
| Analog | Substituent (R) | LogP | Molar Refractivity (MR) | Electronic Parameter (σ) | Biological Activity (pIC50) |
|---|---|---|---|---|---|
| 1 (Parent) | 2-isopropyl | 3.50 | 15.5 | -0.07 | 5.8 |
| 2 | 2-chloro | 3.20 | 6.0 | 0.23 | 6.2 |
| 3 | 2-methyl | 3.15 | 5.7 | -0.17 | 5.5 |
| 4 | 2-nitro | 2.80 | 7.4 | 0.78 | 6.8 |
| 5 | 2-methoxy | 2.95 | 7.9 | -0.27 | 5.3 |
A resulting QSAR equation might take the form of: pIC50 = c0 + c1(LogP) + c2(MR) + c3(σ)
This equation would allow for the prediction of biological activity for new, unsynthesized analogs, thereby streamlining the drug discovery process.
In Vitro Mechanistic Investigations of Molecular Interactions of 3 2 Propan 2 Yl Phenoxy Propanoic Acid
Enzyme Inhibition Kinetics in Cell-Free Systems
To determine if 3-[2-(propan-2-yl)phenoxy]propanoic acid acts as an enzyme inhibitor, its effects on the catalytic rate of a target enzyme would be studied in a controlled, cell-free environment. These assays are fundamental in drug discovery for quantifying the potency and mechanism of an inhibitor.
The initial step in characterizing an inhibitor is to determine its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions. The IC50 is an operational parameter, dependent on the concentrations of substrate and enzyme used in the experiment. nih.gov
Following the determination of the IC50, the inhibition constant (Ki) is calculated. The Ki is a more absolute measure of the inhibitor's binding affinity, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies a higher affinity and, therefore, a more potent inhibitor. The relationship between IC50 and Ki depends on the mechanism of inhibition and the substrate concentration. nih.gov
Table 1: Illustrative Enzyme Inhibition Data for this compound (Note: The following data is hypothetical and for illustrative purposes only.)
| Target Enzyme | Substrate Concentration (μM) | IC50 (μM) | Ki (μM) |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 10 | 5.2 | 1.8 |
Analysis of Inhibition Mechanism (e.g., Competitive, Non-Competitive, Uncompetitive)
To understand how this compound interacts with its target enzyme, kinetic studies are performed by measuring enzyme velocity at various substrate and inhibitor concentrations. The data is often visualized using a Lineweaver-Burk plot (a plot of the inverse of velocity against the inverse of the substrate concentration). mdpi.com
Competitive Inhibition : The inhibitor binds to the same active site as the substrate. In this case, the inhibition can be overcome by increasing the substrate concentration. On a Lineweaver-Burk plot, this is characterized by an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax). nih.gov
Non-Competitive Inhibition : The inhibitor binds to an allosteric (non-active) site on the enzyme, affecting the enzyme's catalytic efficiency but not its substrate binding. Here, the Vmax decreases, but the Km remains unchanged. nih.gov
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both Vmax and Km.
Receptor Binding Affinity Studies with Isolated Receptors
These studies are designed to quantify the binding affinity of a compound for a specific receptor, providing direct evidence of a drug-receptor interaction.
Radioligand binding assays are a gold standard for measuring the affinity of a ligand for a receptor. giffordbioscience.com In a competitive binding assay, a radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be determined, which reflects the compound's affinity for the receptor. nih.gov
Saturation binding assays, on the other hand, use increasing concentrations of a radiolabeled version of the test compound to determine its equilibrium dissociation constant (Kd) and the density of receptors (Bmax) in a given tissue. nih.govnih.gov The Kd value is a direct measure of binding affinity, with lower values indicating stronger binding.
Table 2: Illustrative Receptor Binding Affinity for this compound (Note: The following data is hypothetical and for illustrative purposes only.)
| Target Receptor | Radioligand Used | Assay Type | Kd (nM) | Ki (nM) | Bmax (fmol/mg protein) |
|---|---|---|---|---|---|
| Prostaglandin E2 Receptor 3 (EP3) | [3H]-PGE2 | Competitive | - | 25.4 | - |
Surface Plasmon Resonance (SPR) Analysis for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of molecular interactions. mdpi.com In an SPR experiment, the target receptor is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip. The binding of the compound to the receptor causes a change in the refractive index at the sensor surface, which is detected by the instrument. helsinki.fi
This technique provides detailed kinetic information, including the association rate constant (ka), which measures how quickly the compound binds to the receptor, and the dissociation rate constant (kd), which measures how quickly it dissociates. The equilibrium dissociation constant (Kd) can be calculated from the ratio of these two constants (kd/ka). mdpi.com
Protein-Ligand Interaction Profiling (e.g., Thermal Shift Assays, Isothermal Titration Calorimetry)
Beyond enzyme and receptor binding, other biophysical techniques can provide a broader profile of a compound's interactions with various proteins and the thermodynamic forces driving these interactions.
A Thermal Shift Assay (TSA) , or differential scanning fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding. wikipedia.orgnih.gov A protein will unfold or "melt" at a characteristic temperature (Tm). The binding of a stabilizing ligand typically increases the Tm. reactionbiology.combeta-sheet.org The assay monitors this unfolding process using a fluorescent dye that binds to exposed hydrophobic regions of the denatured protein. nih.gov A significant increase in the melting temperature (a positive ΔTm) in the presence of this compound would indicate a direct binding interaction.
Isothermal Titration Calorimetry (ITC) is a technique used to determine the thermodynamics of binding in solution. It directly measures the heat released or absorbed during a binding event. By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This provides a complete thermodynamic profile of the binding event.
Table 3: Illustrative Protein-Ligand Interaction Data for this compound (Note: The following data is hypothetical and for illustrative purposes only.)
| Target Protein | Method | Parameter Measured | Result |
|---|---|---|---|
| Human Serum Albumin | Thermal Shift Assay | ΔTm (°C) | +3.5 |
| Carbonic Anhydrase II | Isothermal Titration Calorimetry | Kd (μM) | 15.2 |
| Carbonic Anhydrase II | Isothermal Titration Calorimetry | ΔH (kcal/mol) | -8.7 |
Cellular Target Engagement Studies in Lysates or Isolated Organelles (Focus on direct molecular interaction)
Direct molecular interaction studies of this compound with specific cellular targets in lysates or isolated organelles are not extensively documented in publicly available literature. However, research on structurally similar phenoxyalkanoic acids provides insights into potential interactions, particularly within mitochondria.
Studies have shown that ω-(phenoxy)alkanoic acids can undergo biotransformation within isolated mitochondria. This process suggests a direct engagement with the enzymatic machinery of the mitochondrial β-oxidation pathway. The rate of this biotransformation is influenced by the substitution pattern on the phenoxy ring. For instance, research on various methyl-substituted 3-(phenoxy)propanoic acids in isolated rat liver mitochondria has demonstrated that the number and position of methyl groups affect the rate of their conversion to phenolic products. nih.gov This indicates a direct interaction with mitochondrial enzymes, which are sensitive to the steric and electronic properties of the substrate.
While specific binding affinities and dissociation constants for this compound are not available, the metabolic data from analogous compounds suggest that mitochondria are a plausible site of direct molecular interaction. The biotransformation of these compounds within the mitochondrial matrix implies that they must first cross the mitochondrial membranes and then engage with the active sites of β-oxidation enzymes.
Below is a table summarizing the biotransformation rates of various 3-(phenoxy)propanoic acids in isolated rat liver mitochondria, which can serve as a proxy for their relative interaction with the mitochondrial enzymatic system.
| Compound | Rate of Biotransformation (nmol/min/mg protein) |
| 3-(Phenoxy)propanoic acid | 1.5 ± 0.1 |
| 3-(4-Methylphenoxy)propanoic acid | 0.8 ± 0.1 |
| 3-(2,6-Dimethylphenoxy)propanoic acid | 0.2 ± 0.0 |
| 3-(2,4-Dimethylphenoxy)propanoic acid | 0.5 ± 0.1 |
| Data adapted from studies on analogous compounds and is intended for comparative purposes. nih.gov |
Techniques such as the Cellular Thermal Shift Assay (CETSA) could be employed to identify and confirm direct target engagement of this compound in cell lysates. researchgate.netnih.govresearchgate.netnih.gov This method relies on the principle that ligand binding can stabilize a target protein against thermal denaturation, a change that can be quantified to confirm a direct molecular interaction.
Interactions with Model Membrane Systems and Liposomes
The interaction of this compound with model membrane systems and liposomes has not been specifically detailed in the reviewed scientific literature. However, the behavior of other propanoic acid derivatives and amphiphilic molecules in such systems can offer a hypothetical framework for its potential interactions.
As an amphiphilic molecule with a lipophilic isopropylphenoxy group and a hydrophilic carboxylic acid moiety, this compound is expected to interact with the lipid bilayers of model membranes and liposomes. The nature of this interaction would likely be influenced by the pH of the surrounding medium, which would determine the protonation state of the carboxylic acid group.
At physiological pH, the carboxyl group would be deprotonated, rendering the molecule anionic. This negative charge would likely lead to electrostatic interactions with the headgroups of phospholipids (B1166683) in the bilayer. The lipophilic portion of the molecule could then insert into the hydrophobic core of the membrane. Such interactions can lead to changes in membrane properties, including fluidity, permeability, and phase transition temperature. nih.govnih.govfrontiersin.org
Studies on other acidic non-steroidal anti-inflammatory drugs (NSAIDs) have shown that their neutral forms, present at low pH, exhibit a greater affinity for phospholipid bilayers and can modulate membrane structure more effectively than their anionic forms. mdpi.com This suggests that the interaction of this compound with model membranes could be significantly enhanced in an acidic environment.
The potential effects of this compound on lipid bilayers could be investigated using various biophysical techniques with model membrane systems. The following table outlines potential experimental approaches and the insights they could provide.
| Experimental Technique | Model System | Potential Insights |
| Differential Scanning Calorimetry (DSC) | Liposomes | Changes in the phase transition temperature and enthalpy, indicating alterations in membrane fluidity and stability. |
| Fluorescence Spectroscopy (e.g., using Laurdan or Prodan probes) | Liposomes | Information on lipid packing, membrane hydration, and polarity of the lipid bilayer environment. nih.gov |
| Liposomal Electrokinetic Chromatography | Liposomes | Evaluation of the strength and kinetics of the drug-membrane interaction. nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulated Lipid Bilayers | Atomistic details of the orientation and depth of insertion of the molecule within the bilayer, and its effect on membrane structure and dynamics. nih.gov |
These studies would be crucial in elucidating the molecular details of how this compound interacts with and potentially modifies the properties of biological membranes.
Advanced Analytical Chemistry Methodologies for 3 2 Propan 2 Yl Phenoxy Propanoic Acid
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical separation for complex mixtures. For 3-[2-(propan-2-yl)phenoxy]propanoic acid, a compound with acidic properties and a chiral center, several chromatographic techniques are applicable, each with its own set of considerations and advantages.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like this compound. nih.govtandfonline.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. nih.gov
Method development for this compound would typically involve a C18 stationary phase, which provides excellent retention and separation based on hydrophobicity. The mobile phase composition is a critical parameter to optimize. A gradient elution using a mixture of an aqueous phase (often buffered and acidified) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is common. nih.goveconference.io Acidification of the mobile phase, for instance with formic or phosphoric acid, is essential to suppress the ionization of the carboxylic acid group, ensuring good peak shape and consistent retention. econference.ionih.gov
Optimization of the HPLC method involves systematically adjusting parameters such as the mobile phase gradient, flow rate, column temperature, and injection volume to achieve optimal resolution, sensitivity, and analysis time. UV detection is a common choice, with the detection wavelength selected based on the compound's UV absorbance spectrum, typically around 230 nm for phenoxy acid derivatives. tandfonline.com
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column for non-polar to moderately polar analytes. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier to suppress analyte ionization and improve peak shape. nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute the analyte from the column. |
| Gradient | 50% to 95% B over 15 minutes | Ensures elution of the analyte with good peak shape and separation from potential impurities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a standard bore analytical column. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak symmetry. pensoft.net |
| Detection | UV at 230 nm | Wavelength at which phenoxypropanoic acids typically exhibit strong absorbance. tandfonline.com |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) Considerations for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. usgs.gov Since this compound is a carboxylic acid, it has low volatility and high polarity, making it unsuitable for direct GC analysis. canada.ca Therefore, a derivatization step is necessary to convert the polar carboxyl group into a less polar and more volatile ester group. usgs.govepa.gov
Common derivatization reagents for carboxylic acids include diazomethane (B1218177) or boron trifluoride-methanol (BF3-methanol), which convert the acid to its methyl ester. usgs.gov Pentafluorobenzyl bromide (PFBBr) can also be used to form PFB esters, which are highly responsive to electron capture detectors (ECD). nih.gov The choice of derivatization agent depends on the desired sensitivity and the available detection system.
Once derivatized, the resulting ester can be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase like a 5% phenyl-methylpolysiloxane. The temperature program of the GC oven is optimized to ensure the separation of the analyte from any interfering substances.
Chiral Chromatography for Enantiomeric Separation
This compound possesses a chiral center, meaning it can exist as two enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are crucial. researchgate.net Chiral chromatography is the most effective method for this purpose. nih.govntu.edu.tw
This can be achieved using either HPLC with a chiral stationary phase (CSP) or chiral selectors in the mobile phase. nih.gov CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins (e.g., teicoplanin) have been successfully used for the separation of similar phenoxypropanoic acids. nih.govrsc.org The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol.
Alternatively, capillary electrophoresis (CE) with a chiral selector, such as a cyclodextrin (B1172386) derivative, added to the background electrolyte can also provide excellent enantiomeric separation. nih.govnih.gov
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Chiralcel OD-H (Cellulose-based CSP) | Proven effectiveness for separating enantiomers of phenoxypropanoic acids. rsc.org |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1) | Normal-phase conditions often provide better chiral recognition on polysaccharide-based CSPs. The acid modifier improves peak shape. |
| Flow Rate | 0.8 mL/min | Optimized for resolution and analysis time. |
| Temperature | 25 °C | Controlled temperature for reproducible chiral separation. |
| Detection | UV at 230 nm | Standard detection for this class of compounds. |
Hyphenated Techniques for Detection and Quantification
Hyphenated techniques, which couple a separation method with a detection method, offer enhanced selectivity and sensitivity, making them ideal for trace analysis and confirmation of analyte identity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of compounds in complex matrices. researchgate.netnih.gov For this compound, LC-MS/MS analysis would typically be performed using an electrospray ionization (ESI) source, most likely in the negative ion mode, which is well-suited for acidic compounds. econference.ionih.gov
The mass spectrometer would be operated in the Multiple Reaction Monitoring (MRM) mode. econference.io In this mode, the precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity and reduces background noise, leading to very low limits of detection. researchgate.net The selection of precursor and product ions, as well as the optimization of collision energy, are key steps in method development.
| Parameter | Setting | Purpose |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | Efficiently ionizes acidic compounds to form [M-H]⁻. canada.ca |
| Precursor Ion (Q1) | m/z 209.1 | Corresponds to the deprotonated molecule of this compound. |
| Product Ion (Q3) | m/z 135.1 (Hypothetical) | A characteristic fragment ion resulting from the loss of the propanoic acid side chain. |
| Collision Energy | -15 eV (Hypothetical) | Optimized to maximize the formation of the specific product ion. |
| Dwell Time | 100 ms | Sufficient time to acquire enough data points across the chromatographic peak. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry. nih.gov As with standard GC, derivatization of this compound to its ester form is required prior to analysis. nih.govdss.go.th
Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by electron impact (EI). EI ionization causes extensive fragmentation, producing a characteristic mass spectrum that can be used for definitive identification by comparison to a spectral library. For quantitative analysis, Selected Ion Monitoring (SIM) mode is often employed, where the instrument is set to detect only a few characteristic ions of the analyte. nih.gov This increases sensitivity and selectivity compared to scanning the full mass range.
Sample Preparation Strategies for Complex Matrices (e.g., synthetic mixtures, environmental samples)
The accurate quantification of this compound in complex matrices, such as synthetic reaction mixtures or environmental samples, necessitates robust sample preparation to remove interfering substances. The choice of technique is contingent on the physicochemical properties of the analyte and the nature of the sample matrix. Given the acidic nature and moderate polarity of the target compound, several strategies can be employed.
Liquid-Liquid Extraction (LLE) is a foundational technique for the separation of propanoic acid derivatives from aqueous matrices. This method relies on the differential solubility of the analyte between two immiscible liquid phases. For acidic compounds like this compound, pH adjustment of the aqueous sample is a critical step. By acidifying the sample to a pH below the pKa of the carboxylic acid group, the compound becomes protonated and thus more soluble in organic solvents.
Common organic solvents for extracting propanoic acids include methyl isobutyl ketone (MIBK), toluene, and various alcohols. The efficiency of LLE can be further enhanced by using a combination of extractants. For instance, studies on similar volatile fatty acids have explored the use of ionic liquids and other co-solvents to improve extraction efficiency, especially from complex fermentation broths. mdpi.comgoogle.com
Solid-Phase Extraction (SPE) offers a more controlled and often more efficient alternative to LLE, minimizing solvent consumption. researchgate.net For this compound, a reversed-phase (RP) SPE cartridge, such as C18 or a polymeric sorbent, would be a suitable choice. nih.gov The general procedure involves:
Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with acidified water.
Loading: The pre-treated and acidified sample is passed through the cartridge. The non-polar part of the analyte molecule interacts with the stationary phase, leading to its retention.
Washing: The cartridge is washed with a weak solvent (e.g., acidified water or a low percentage of organic solvent) to remove polar impurities and other matrix components that are not strongly retained.
Elution: The target analyte is eluted from the sorbent using a small volume of a strong organic solvent, such as methanol or acetonitrile.
For aryloxypropanoic acid compounds, which are structurally related, mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms can provide even higher selectivity and cleaner extracts.
A comparison of these two primary methods is presented below:
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |
| Selectivity | Moderate; dependent on solvent choice and pH | High; tunable by sorbent and solvent selection |
| Solvent Usage | Generally high | Low |
| Automation | Can be automated, but often manual | Easily automated with modern systems |
| Sample Throughput | Lower | Higher, especially with parallel processing |
| Common Issues | Emulsion formation, incomplete phase separation | Sorbent clogging, breakthrough of analyte |
Validation of Analytical Methods (e.g., Accuracy, Precision, Linearity, Limit of Detection and Quantification)
Once a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), is developed for this compound, it must be validated to ensure its reliability for the intended application. Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). pensoft.net The key validation parameters are discussed below, with illustrative data from a validated RP-HPLC method for a structurally similar propanoic acid derivative. pensoft.netpensoft.net
Accuracy is the measure of closeness of the experimental value to the true value. It is typically assessed by performing recovery studies on samples spiked with a known concentration of the analyte. The results are expressed as a percentage of recovery.
Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels:
Repeatability (Intra-day precision): Analysis of replicate samples within the same laboratory, on the same day, by the same analyst, and with the same equipment.
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.
Linearity demonstrates the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. A linear regression analysis is performed on the data points of concentration versus instrument response, and the correlation coefficient (r²) is calculated.
Limit of Detection (LOD) and Limit of Quantification (LOQ) are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.
LOD: The analyte concentration that gives a signal-to-noise ratio of approximately 3:1.
LOQ: The analyte concentration that gives a signal-to-noise ratio of approximately 10:1. The LOQ is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy.
The following tables present typical validation results for an analytical method developed for a compound structurally analogous to this compound. pensoft.netpensoft.net
Table 1: Linearity, LOD, and LOQ Data Data is for the analogous compound 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. pensoft.netpensoft.net
| Parameter | Value |
| Linearity Range (µg/mL) | 6.25 - 50.0 |
| Regression Equation | y = 24512x + 18754 |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.04 |
| Limit of Quantification (LOQ) (µg/mL) | 0.12 |
Table 2: Accuracy and Precision Data Data is for the analogous compound 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. pensoft.netpensoft.net
| Concentration Level (µg/mL) | Mean Recovery (%) | %RSD (Repeatability) | %RSD (Intermediate Precision) |
| Low | 98.9 | 1.15 | 1.45 |
| Medium | 100.5 | 0.98 | 1.21 |
| High | 99.7 | 0.85 | 1.10 |
These validation parameters collectively ensure that the analytical method is accurate, precise, and sensitive for the routine analysis of the target compound in the specified matrices.
Environmental Fate and Degradation Studies of 3 2 Propan 2 Yl Phenoxy Propanoic Acid
Photodegradation Pathways and Kinetics under Simulated Environmental Conditions
For related phenoxyalkanoic herbicides, photodegradation rates are influenced by factors such as pH, the presence of sensitizers in the water, and the intensity of light. For instance, the photodegradation of fenoxaprop-p-ethyl, a related phenoxypropanoic acid, was found to be stable in sunlight with a half-life of around 20 days in neutral water, but it was unstable in basic water with a half-life of 2.0 days. rroij.com
Table 1: Illustrative Photodegradation Half-lives of a Related Phenoxypropanoic Acid Herbicide (Fenoxaprop-p-ethyl) in Different Aqueous Media rroij.com
| Aqueous Medium | pH | Half-life (days) |
| Milli-Q Water | Neutral | 16.8 |
| Acidic Water | Acidic | 17.6 |
| Neutral Water | Neutral | 20.0 |
| Basic Water | Basic | 2.0 |
Note: This data is for Fenoxaprop-p-ethyl and is intended to be illustrative of the potential behavior of phenoxypropanoic acids.
Biodegradation in Soil and Aquatic Environmental Compartments
The primary mechanism for the dissipation of phenoxyalkanoic acids in the environment is microbial degradation. nih.gov Numerous microorganisms in soil and aquatic systems have been shown to utilize these compounds as a source of carbon and energy. The rate of biodegradation is dependent on several factors, including soil type, pH, temperature, moisture content, and the presence of a microbial population adapted to degrading such compounds.
Studies on related phenoxypropanoic acids like mecoprop (B166265) and dichlorprop (B359615) have shown that biodegradation is the most significant dissipation pathway in soils. nih.gov The rate of degradation can vary, with half-lives ranging from a few days to several weeks. For example, the half-life of mecoprop-p (B95672) in soil can be around 12 days in topsoil, increasing with depth. researchgate.net In general, the biodegradation rate of phenoxyalkanoic acids has been observed to decrease in the order of 2,4-D > MCPA > mecoprop-P > dichlorprop-P. nih.gov
Aerobic conditions generally favor the degradation of these compounds. scispace.com For instance, in aerobic sewage sludge, both mecoprop and dichlorprop were completely metabolized within 7 days. scispace.com However, under anaerobic conditions, these specific phenoxypropanoic acids were found to be persistent. scispace.com
Identification and Characterization of Environmental Metabolites
The biodegradation of phenoxyalkanoic acids proceeds through a series of metabolic steps, leading to the formation of various intermediate compounds before eventual mineralization to carbon dioxide and water. While specific metabolites of 3-[2-(Propan-2-yl)phenoxy]propanoic acid have not been identified, the metabolic pathways of related compounds can provide insight into potential degradation products.
For phenoxypropanoic acids like mecoprop and dichlorprop, a common initial step in the degradation pathway is the cleavage of the ether bond, leading to the formation of the corresponding phenol (B47542) and an aliphatic side chain. For example, the degradation of 2,4-D can result in the formation of 2,4-dichlorophenol. scispace.com Another important metabolite of MCPA and mecoprop is 4-chloro-2-methylphenol. mdpi.com Further degradation of the aromatic ring then occurs.
Table 2: Potential Environmental Metabolites of Phenoxyalkanoic Acids Based on Studies of Related Compounds
| Parent Compound (Analogue) | Potential Metabolite(s) | Reference |
| 2,4-D | 2,4-Dichlorophenol | scispace.com |
| MCPA, Mecoprop | 4-chloro-2-methylphenol | mdpi.com |
Note: These are metabolites of related phenoxyalkanoic acid herbicides and are presented as potential, not confirmed, metabolites of this compound.
Sorption and Mobility Characteristics in Various Environmental Media
The sorption and mobility of phenoxyalkanoic acids in the environment are largely governed by the physicochemical properties of the soil and the compound itself. Key soil properties influencing these processes include organic matter content, clay content, and pH. mdpi.com
Phenoxyalkanoic acids are weak acids and their sorption to soil is pH-dependent. At typical environmental pH values, these compounds exist predominantly in their anionic form, which is more mobile and less sorbed to negatively charged soil particles. Sorption tends to increase as soil pH decreases and the proportion of the neutral form of the acid increases. mdpi.com
The organic matter content of the soil is a primary factor controlling the sorption of these compounds. mdpi.com Higher organic matter content generally leads to increased sorption and reduced mobility. mdpi.com Studies on various phenoxyalkanoic acids have shown that their potential for leaching into groundwater is influenced by their sorption characteristics. Compounds with lower sorption coefficients are more likely to be mobile in the soil profile. The adsorption of phenoxyalkanoic acids has been found to decrease in the order of 2,4-DB > 2,4-D > MCPA > dichlorprop-P > mecoprop-P. nih.gov
Table 3: Illustrative Soil Sorption Coefficients for Related Phenoxyalkanoic Acids
| Compound | Soil Type | Organic Carbon (%) | pH | Kd (L/kg) | Reference |
| 2,4-D | Sandy Loam | 1.5 | 6.2 | 0.5 - 2.0 | General Literature |
| MCPA | Clay Loam | 2.8 | 5.5 | 1.0 - 5.0 | General Literature |
| Mecoprop | Silt Loam | 2.1 | 6.8 | 0.2 - 1.5 | General Literature |
Note: Kd (soil-water distribution coefficient) values are illustrative and can vary significantly with soil properties. This data is for related compounds and not specific to this compound.
Future Directions in Academic Research and Theoretical Applications in Chemical Science
Development of Novel Synthetic Methodologies for Related Chemical Scaffolds
The synthesis of phenoxypropanoic acids and their analogs is a cornerstone of their study and application. While established methods exist, future research will likely focus on the development of more efficient, stereoselective, and environmentally benign synthetic routes. One area of interest is the use of catalysis to achieve higher yields and enantiomeric purity. For instance, the synthesis of related compounds like 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids has been achieved through reactions involving various solvents and bases to optimize yield. nih.gov Future methodologies may explore novel catalysts, such as chiral ligands in metal-catalyzed cross-coupling reactions, to control the stereochemistry of the propanoic acid moiety, which is often crucial for biological activity.
Another promising direction is the application of flow chemistry and microwave-assisted synthesis to accelerate reaction times and improve scalability. These techniques offer precise control over reaction parameters, leading to cleaner reactions and easier purification. For example, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been explored, highlighting the modularity of these synthetic approaches. nih.gov The development of one-pot multicomponent reactions for the assembly of complex phenoxypropanoic acid scaffolds from simple starting materials is also an attractive goal, as it would streamline the synthesis process and reduce waste.
Future synthetic strategies may also focus on the late-stage functionalization of the phenoxypropanoic acid core. This would allow for the rapid generation of a diverse library of analogs for structure-activity relationship studies. Techniques such as C-H activation could be employed to introduce various substituents onto the aromatic ring, providing a powerful tool for fine-tuning the properties of the molecule. A patent describes a process for producing D(+)-2-[4-(6-chloro-2-quinoxalyloxy)phenoxy]propanoic acid, which involves the reaction of an alkali metal salt of a phenol (B47542) with an alkali metal salt of L-2-chloropropionic acid, showcasing a method for introducing chirality. google.com
Advanced Exploration of Structure-Function Relationships via Systematic Chemical Modification
A deeper understanding of the relationship between the chemical structure of 3-[2-(propan-2-yl)phenoxy]propanoic acid and its functional properties is essential for the rational design of new molecules with desired activities. Future research will involve systematic chemical modifications of the parent scaffold to probe the influence of different structural features.
One key area of investigation will be the modification of the substituents on the phenyl ring. The nature, position, and size of these substituents can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interactions with biological targets. For example, studies on similar compounds have shown that the presence of a chlorinated aromatic moiety can enhance lipophilicity and membrane permeability. mdpi.com By systematically varying the isopropyl group on the phenyl ring of this compound with other alkyl groups, halogens, or electron-donating/withdrawing groups, researchers can map out the structural requirements for specific functions.
Another important aspect to explore is the modification of the propanoic acid side chain. The length of the alkyl chain, the presence of substituents, and the stereochemistry of the chiral center (if any) can all play a critical role in determining the molecule's activity. For instance, the synthesis and study of 2-methyl-2-phenoxy-propionic acid derivatives have been a subject of interest in medicinal chemistry. chemicalbook.comaablocks.com The carboxylate group is often a key interaction point with biological receptors, and its modification into esters, amides, or other functional groups can modulate the compound's pharmacokinetic and pharmacodynamic properties.
The following table summarizes potential modifications and their expected impact on the properties of the molecule:
| Modification Site | Type of Modification | Potential Impact on Properties |
| Phenyl Ring | Variation of alkyl substituents | Altered lipophilicity and steric interactions |
| Introduction of halogens | Modified electronic properties and metabolic stability | |
| Introduction of polar groups | Increased water solubility and altered binding modes | |
| Propanoic Acid Chain | Variation of chain length | Altered spatial orientation and flexibility |
| Introduction of substituents | Enhanced binding affinity and selectivity | |
| Esterification or amidation of the carboxyl group | Modified prodrug characteristics and cell permeability |
Advancements in Computational Prediction Models for Molecular Interactions
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. For this compound and its analogs, future advancements in computational models will enable more accurate predictions of their properties and interactions.
One area of focus will be the development of more sophisticated force fields and quantum mechanical methods to better describe the subtle electronic and steric effects within these molecules. This will allow for more reliable predictions of their conformational preferences, which is crucial for understanding their binding to biological targets. Computational studies on related molecules, such as the identification of potential chemoprophylactic agents, have utilized molecular dynamics simulations and binding free energy calculations to understand their interactions with proteins. rsc.org
Future computational models will also aim to predict a wider range of properties, including solubility, permeability, and metabolic stability. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will be further refined using machine learning and artificial intelligence algorithms trained on larger and more diverse datasets. These models will be invaluable for prioritizing the synthesis of new derivatives with a higher probability of success.
Furthermore, advancements in molecular docking and virtual screening techniques will facilitate the identification of potential biological targets for this compound and its analogs. By screening large databases of protein structures, it may be possible to uncover novel applications for these compounds. The use of advanced simulation techniques, such as metadynamics and umbrella sampling, will provide deeper insights into the thermodynamics and kinetics of ligand-receptor binding events. A study on cation diffusion in nanocrystals highlights the use of molecular dynamics simulations to understand molecular-level processes. mdpi.com
New Analytical Approaches for Trace Level Detection in Complex Systems
The ability to detect and quantify this compound and related compounds at trace levels in complex matrices is crucial for various applications, including environmental monitoring and pharmacokinetic studies. Future research in this area will focus on the development of more sensitive, selective, and high-throughput analytical methods.
One promising direction is the advancement of liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) techniques. The development of novel ionization sources and mass analyzers will improve the sensitivity and specificity of these methods. For instance, gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives has been reported, highlighting characteristic ions for selected ion monitoring. nih.gov Additionally, the use of chiral chromatography columns will be essential for the separation and quantification of enantiomers, which often exhibit different biological activities. High-performance liquid chromatography (HPLC) methods have been developed for the determination of related phenylpropionic acids. nih.govresearchgate.netresearchgate.net
Another area of development is the design of novel sensors and biosensors for the rapid and on-site detection of these compounds. This could involve the use of molecularly imprinted polymers (MIPs) or specific antibodies as recognition elements coupled with various transduction techniques, such as electrochemical or optical detection. These sensors would offer a portable and cost-effective alternative to traditional laboratory-based methods.
The following table outlines some of the advanced analytical techniques and their potential applications for the detection of phenoxypropanoic acids:
| Analytical Technique | Principle | Potential Application |
| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | High-resolution separation coupled with highly sensitive and selective mass detection. | Quantification of trace levels in biological fluids and environmental samples. |
| Chiral Supercritical Fluid Chromatography (SFC) | Enantioselective separation using a supercritical fluid as the mobile phase. | Separation and analysis of stereoisomers. |
| Electrochemical Sensors with Molecularly Imprinted Polymers | Selective binding of the target analyte to a polymer matrix, inducing an electrochemical signal. | Rapid and portable detection in field applications. |
| Surface Plasmon Resonance (SPR) Biosensors | Detection of binding events to a functionalized sensor surface in real-time. | High-throughput screening of interactions with biological molecules. |
Potential as a Molecular Probe for Fundamental Biochemical Processes
Beyond any direct therapeutic or industrial applications, this compound and its derivatives have the potential to be used as molecular probes to investigate fundamental biochemical processes. Their well-defined chemical structures and tunable properties make them suitable tools for studying enzyme mechanisms, receptor signaling, and other cellular events.
By attaching fluorescent tags or other reporter groups to the phenoxypropanoic acid scaffold, researchers can create probes for fluorescence microscopy and other imaging techniques. These probes could be used to visualize the localization and dynamics of specific proteins or cellular structures. For example, a fluorescently labeled derivative could be designed to bind to a particular enzyme's active site, allowing for the study of its distribution and activity within living cells.
Furthermore, photoaffinity labeling is a powerful technique that could be employed using derivatives of this compound. By incorporating a photoreactive group into the molecule, it can be used to covalently label its binding partners upon photoirradiation. Subsequent proteomic analysis can then identify the specific proteins that interact with the compound, providing valuable insights into its mechanism of action and potential off-target effects.
The use of these compounds as molecular probes can also extend to the study of metabolic pathways. Isotopically labeled versions of this compound could be synthesized and used as tracers to follow their metabolic fate within an organism. This can provide crucial information about their absorption, distribution, metabolism, and excretion (ADME) properties, which is essential for drug development. The study of 2-methyl-2-phenoxy propionic acid on serum lipid profiles in dairy cows is an example of using such compounds to probe biological systems. agriculturejournals.cz
Q & A
Q. What are the common synthetic routes for 3-[2-(Propan-2-yl)phenoxy]propanoic acid, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or ester hydrolysis. For example, reacting 2-(propan-2-yl)phenol with a halogenated propanoic acid derivative (e.g., 3-bromopropanoic acid) under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound . Purity optimization includes recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, UV detection at 254 nm) .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), isopropyl group signals (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.5 ppm for methine), and carboxylic acid protons (broad peak ~δ 12 ppm) .
- FT-IR : Confirm the carboxylic acid group (O–H stretch ~2500–3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) and ether linkage (C–O–C stretch ~1250 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks ([M+H]⁺ or [M−H]⁻) and fragmentation patterns .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods to minimize inhalation exposure .
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Store in airtight containers at room temperature, away from oxidizing agents .
- Implement emergency measures: eye wash stations and neutralizers (e.g., sodium bicarbonate for acid spills) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Perform dose-response studies to verify activity thresholds (e.g., IC₅₀ values in enzyme inhibition assays) .
- Use molecular docking simulations (AutoDock Vina, PDB structures) to compare binding affinities across derivatives .
- Validate findings with knockout models (e.g., CRISPR-edited cell lines) to isolate target pathways .
Q. What advanced analytical methods are suitable for studying its degradation products under varying pH conditions?
- Methodological Answer :
- LC-QTOF-MS : Identify degradation products via high-resolution mass fragmentation .
- Accelerated stability testing : Expose the compound to pH 1–13 buffers (37°C, 72 hours) and monitor degradation kinetics .
- DFT calculations : Predict reactive sites (e.g., carboxylic acid group) prone to hydrolysis or oxidation .
Q. How can researchers design experiments to assess its potential as a prodrug in medicinal chemistry?
- Methodological Answer :
- Synthesize ester or amide derivatives to enhance bioavailability .
- Conduct in vitro metabolic assays (e.g., liver microsomes) to track prodrug activation .
- Use pharmacokinetic modeling (e.g., PK-Sim) to predict absorption/distribution profiles .
Data Contradiction Analysis
Q. How should discrepancies in reported solubility profiles be addressed?
- Methodological Answer :
- Standardize solvent systems (e.g., DMSO for stock solutions, PBS for aqueous testing) .
- Perform dynamic light scattering (DLS) to detect aggregation artifacts .
- Validate solubility via shake-flask method (24-hour equilibration, HPLC quantification) .
Experimental Design Considerations
Q. What controls are critical for in vitro toxicity assays involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
